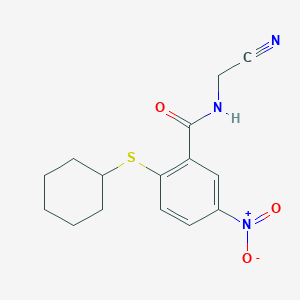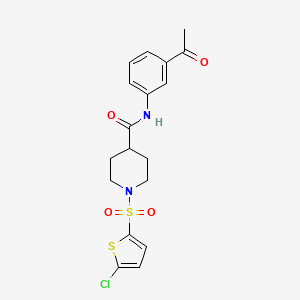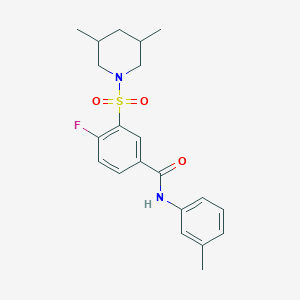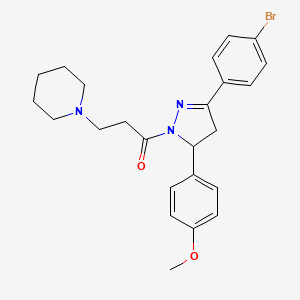![molecular formula C18H22N2O2 B2516162 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid CAS No. 314035-95-5](/img/structure/B2516162.png)
3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid is a derivative of pyrazino[3,2,1-jk]carbazole, a heterocyclic structure that is part of a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves multi-step reactions, including ester condensation, cyclization, and hydrolysis, as seen in the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid . Similarly, the synthesis of 3-ethylhexahydropyrazino[3,2,1-jk]carbazole, a related structure, involves reactions with alkynes in acetonitrile or methanol . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazino[3,2,1-jk]carbazole derivatives is characterized by a fused ring system that includes a pyrazole ring. The presence of a propionic acid moiety suggests an extended carboxylate arm, which could influence the compound's reactivity and binding properties. X-ray crystallography has been used to characterize similar compounds, providing detailed information about their molecular geometry .
Chemical Reactions Analysis
The reactivity of pyrazole carboxylic acids can be influenced by the presence of substituents on the pyrazole ring and the nature of the carboxylate arm. For example, the nitration of methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate leads to the formation of nitro derivatives, which can undergo further transformations such as the Hofmann rearrangement . These reactions highlight the potential for diverse chemical transformations in pyrazino[3,2,1-jk]carbazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. The presence of a carboxylic acid group is likely to confer acidity and the potential for salt formation. Spectroscopic methods such as IR and NMR are commonly used to characterize these compounds and confirm their structures . The solubility, melting point, and stability of these compounds can vary widely depending on the nature of the substituents and the overall molecular conformation.
Scientific Research Applications
Synthesis Methods
- A method for synthesizing pirazidol, a compound related to 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid, has been developed involving the reaction of α-bromoacetaldehyde dibutylacetal, ammonium acetate, and 1,2,3,4-tetrahydro-6-methyl-1-ketocarbazole in acetic acid. This synthesis process is notable for its simplicity and efficiency in laboratory settings (Grinev, Krichevskii, & Romanova, 1983).
Structural and Chemical Analysis
- The absolute configuration of a compound structurally similar to this compound was determined using stereospecificity of 1H and 13C NMR parameters, providing insights into the S-configuration of the asymmetric C-3a atom (Aliev et al., 1992).
Chemical Transformations
- 3-Ethylhexahydropyrazino[3,2,1-jk]carbazole, a compound related to this compound, can be converted into various chemical structures through reactions with specific agents, demonstrating its versatility in chemical transformations (Voskressensky et al., 2012).
Pharmacological Research
- Derivatives of hexahydro-1H-pyrazino[3,2,1-j,k]carbazole, which are structurally similar to this compound, have been studied for their antitubercular activity in vitro, revealing potential applications in the development of new antitubercular agents (Filitis et al., 1986).
Novel Synthetic Pathways
- Research on pyrazino[3.2.1-jk]carbazole derivatives, which are related to the chemical compound , has led to new methods for synthesizing various heterocyclic systems, further expanding the possibilities for creating novel compounds with potential applications in various fields of scientific research (Bokanov et al., 1987).
Pharmacological Properties
- Pirlindole, a derivative of this compound, has been investigated for its pharmacological profile as an antidepressant. These studies offer insights into the potential therapeutic applications of similar compounds (Martorana, Schindler, & Nitz, 1985).
Future Directions
properties
IUPAC Name |
3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-5-6-15-14(11-12)13-3-2-4-16-18(13)20(15)10-9-19(16)8-7-17(21)22/h5-6,11,16H,2-4,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWCFMWYVHEBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)
![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)
![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)
![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)

![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)




![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)